4-Chloro-L-phenylalanine
Overview
Description
4-Chloro-L-phenylalanine: is a non-proteinogenic L-α-amino acid, which means it is not incorporated into proteins during translation. It is a derivative of L-phenylalanine where the meta-hydrogen of the phenyl group is replaced by a chlorine atom . This compound is known for its role as a 5-hydroxytryptamine (serotonin) biosynthesis inhibitor and a non-specific antagonist of tryptophan hydroxylase isoforms TPH1 and TPH2 .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-L-phenylalanine are the two isoforms of tryptophan hydroxylase (TPH1 and TPH2) . Tryptophan hydroxylase is a rate-limiting enzyme in the biosynthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .
Mode of Action
This compound acts as a nonspecific antagonist of both isoforms of tryptophan hydroxylase . By inhibiting these enzymes, it prevents the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the synthesis of serotonin . This inhibition leads to a decrease in serotonin levels .
Biochemical Pathways
The compound affects the serotonin biosynthesis pathway by inhibiting the action of tryptophan hydroxylase . This inhibition disrupts the normal production of serotonin, leading to a decrease in serotonin levels in the brain .
Result of Action
The primary result of this compound’s action is a decrease in serotonin levels in the brain . This can lead to various effects, depending on the context. For example, it can affect mood regulation, sleep, and other physiological processes that are regulated by serotonin.
Biochemical Analysis
Biochemical Properties
4-Chloro-L-phenylalanine is a potent inhibitor of the enzyme tryptophan hydroxylase (TPH), which is involved in the biosynthesis of serotonin . It acts as a non-specific antagonist of both isoforms of TPH, namely TPH1 and TPH2 . By inhibiting TPH, this compound reduces the production of serotonin, a neurotransmitter that plays a crucial role in various physiological processes .
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. It is known to deplete the levels of serotonin in the brain, which can influence various cellular functions . For instance, serotonin is involved in the regulation of mood, appetite, and sleep, among other things. Therefore, the reduction of serotonin levels by this compound can potentially impact these functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its inhibitory action on TPH. By binding to TPH, it prevents the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin . This results in a decrease in serotonin synthesis, thereby affecting the functions that are regulated by this neurotransmitter .
Metabolic Pathways
This compound is involved in the metabolic pathway of serotonin synthesis. It interacts with the enzyme TPH, which catalyzes the conversion of tryptophan to 5-hydroxytryptophan . By inhibiting TPH, this compound disrupts this metabolic pathway, leading to a decrease in serotonin production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-L-phenylalanine typically involves the chlorination of L-phenylalanine. One common method is the electrophilic aromatic substitution reaction where L-phenylalanine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the para position of the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Chloro-L-phenylalanine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Chloro-L-phenylalanine is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology: In biological research, it is used to study the role of serotonin in various physiological processes by inhibiting its biosynthesis .
Medicine: It has been investigated for its potential therapeutic effects in conditions related to serotonin imbalance, such as depression and anxiety disorders .
Industry: this compound is used in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
L-phenylalanine: The parent compound without the chlorine substitution.
4-Fluoro-L-phenylalanine: A similar compound where the chlorine atom is replaced by a fluorine atom.
4-Bromo-L-phenylalanine: A similar compound where the chlorine atom is replaced by a bromine atom.
Uniqueness: 4-Chloro-L-phenylalanine is unique due to its specific inhibitory effect on tryptophan hydroxylase and its role in serotonin biosynthesis inhibition. This makes it a valuable tool in research focused on serotonin-related pathways and disorders .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGWMJHCCYYCSF-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161813 | |
Record name | 4-Chloro-3-phenyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14173-39-8 | |
Record name | 4-Chloro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14173-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenclonine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-phenyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10161813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-phenyl-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENCLONINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNM151OE2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chloro-L-phenylalanine affect neurotransmitters in a biological context?
A1: this compound (pCPA) acts as an inhibitor of tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor to serotonin []. This inhibition leads to a decrease in serotonin levels. Research using pCPA in a mouse model of Parkinson's Disease demonstrated that depleting serotonin, alongside dopamine and norepinephrine, resulted in anhedonia, aggravated depressive-like behavior, and worsened anxiety compared to depleting dopamine or norepinephrine alone []. This highlights the complex interplay between these neurotransmitters in the central nervous system.
Q2: Are there structural differences in how this compound interacts with methylamine compared to other phenylalanine derivatives?
A2: Infrared multiple photon dissociation (IRMPD) spectroscopy and electronic structure calculations were used to study the gas-phase interactions of protonated methylamine with various phenylalanine derivatives, including this compound []. The research showed that this compound predominantly forms charge-solvated structures with protonated methylamine []. Interestingly, other derivatives like 3-Cyano-L-phenylalanine favored zwitterionic structures, demonstrating how subtle changes in the phenylalanine structure impact intermolecular interactions [].
Q3: Has this compound been used to synthesize other important molecules?
A3: Yes, this compound has been utilized in the synthesis of modified angiotensin II analogs []. Specifically, it serves as a building block for creating [this compound]8-angiotensin II, a derivative designed for potential use in labeling and studying the renin-angiotensin system []. This modification allows researchers to track angiotensin II activity and understand its role in regulating blood pressure and other physiological processes.
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